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Abstract
Odapipam (NNC-756) is a selective dopamine D1 receptor antagonist belonging to the

benzazepine class of compounds. It was investigated as a potential antipsychotic agent but

was never commercially marketed. This document provides a comprehensive overview of the

available pharmacological and toxicological data on odapipam, with a focus on its mechanism

of action, receptor binding profile, and clinical observations. Due to the discontinuation of its

development, publicly available preclinical pharmacokinetic and comprehensive toxicology data

are limited. This guide synthesizes the accessible information to serve as a resource for

researchers and professionals in the field of drug development.

Pharmacology
Mechanism of Action
Odapipam is a potent and selective antagonist of the dopamine D1 receptor.[1] The dopamine

D1 receptor is a G protein-coupled receptor that, upon activation by dopamine, stimulates

adenylyl cyclase and increases intracellular levels of cyclic AMP (cAMP). By blocking this

receptor, odapipam inhibits the downstream signaling cascade initiated by dopamine. This

mechanism was thought to be a potential avenue for the treatment of schizophrenia.[1]
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1202424?utm_src=pdf-interest
https://www.benchchem.com/product/b1202424?utm_src=pdf-body
https://www.benchchem.com/product/b1202424?utm_src=pdf-body
https://www.benchchem.com/product/b1202424?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34451911/
https://www.benchchem.com/product/b1202424?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34451911/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In VitroBinding Affinities

Odapipam exhibits high affinity for the dopamine D1 receptor, with significantly lower affinity for

the dopamine D2 receptor, demonstrating its selectivity. It also shows a notable affinity for the

serotonin 5-HT2 receptor.[1]

Receptor Binding Affinity (Ki, nM)

Dopamine D1 0.17[2]

Dopamine D2 942[2]

Serotonin 5-HT2 4.5

Table 1: In Vitro Receptor Binding Affinities of

Odapipam

In VivoAnimal Studies

Preclinical studies in rats demonstrated that odapipam potently inhibits the in vivo binding of a

radiolabeled D1 antagonist, confirming its engagement with the D1 receptor in a living system.

Furthermore, it was shown to block D1 receptor-mediated rotational behavior in a rat model of

Parkinson's disease, without affecting D2 receptor-mediated rotation. This provides further

evidence of its selective D1 antagonist activity in vivo.

Pharmacokinetics (Human)
A study in healthy male volunteers using positron emission tomography (PET) provided insights

into the pharmacokinetics of odapipam after a single oral dose of 80 mg. The study measured

the occupancy of central D1 dopamine receptors over time.
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Time Post-Dose
Mean D1 Receptor Occupancy in
Putamen (%)

1.5 hours 62.7

7.5 hours 35.3

Table 2: Mean Dopamine D1 Receptor

Occupancy in Healthy Volunteers After a Single

80 mg Oral Dose of Odapipam

A hyperbolic relationship was observed between the serum concentration of odapipam and D1

receptor occupancy, with a reported Ki value of 6.4 ng/mL.

Note: Comprehensive preclinical pharmacokinetic parameters such as Cmax, Tmax, AUC, and

half-life in animal models are not readily available in the public domain.

Toxicology
Detailed preclinical toxicology data, including LD50 and No-Observed-Adverse-Effect-Level

(NOAEL), are not publicly available for odapipam. The information below is derived from

observations in a long-term study in monkeys and a human Phase 1 clinical trial.

Preclinical Safety
A long-term study in monkeys indicated that odapipam was associated with sedation and mild

bradykinesia (a slowing of movement). Notably, odapipam did not induce dystonia (involuntary

muscle contractions) and had a lower propensity to cause oral dyskinesia compared to the D2

antagonist raclopride.

Clinical Safety and Tolerability
In a Phase 1 study involving healthy male volunteers who received a single 80 mg oral dose,

the following adverse effects were reported at the time of peak serum concentrations:

Restlessness (akathisia): Observed in two out of three subjects.

Nausea: Observed in one out of three subjects.
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These findings suggest that at a dose sufficient to achieve high D1 receptor occupancy,

odapipam can produce notable central nervous system and gastrointestinal side effects.

Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain.

The following descriptions are based on the information provided in the available scientific

literature.

In VitroReceptor Binding Assay (General Methodology)
The binding affinity of odapipam to dopamine D1 and D2 receptors and serotonin 5-HT2

receptors was likely determined using a competitive radioligand binding assay. A general

protocol for such an assay would involve:

Membrane Preparation: Isolation of cell membranes expressing the receptor of interest from

either cultured cells or animal brain tissue (e.g., rat striatum for dopamine receptors).

Incubation: Incubation of the membrane preparation with a specific radioligand for the

receptor (e.g., [3H]SCH 23390 for D1 receptors) and varying concentrations of the unlabeled

competitor drug (odapipam).

Separation: Separation of the bound and free radioligand, typically by rapid filtration through

glass fiber filters.

Quantification: Measurement of the radioactivity retained on the filters using liquid

scintillation counting.

Data Analysis: The concentration of odapipam that inhibits 50% of the specific binding of the

radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated

using the Cheng-Prusoff equation.

Human PET Study for D1 Receptor Occupancy
The study to determine central D1-dopamine receptor occupancy in humans likely followed this

general workflow:
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Radioligand Administration: Intravenous injection of a D1 receptor-specific radioligand, such

as [11C]SCH 23390, into the study participants.

PET Scanning: Dynamic scanning of the brain using a PET scanner to measure the

distribution and binding of the radioligand in different brain regions, particularly the putamen.

Baseline Scan: A baseline PET scan is performed without the administration of odapipam.

Odapipam Administration: A single oral dose of 80 mg of odapipam is administered.

Post-Dose Scans: PET scans are repeated at specific time points after odapipam
administration (e.g., 1.5 and 7.5 hours) to measure the displacement of the radioligand by

odapipam.

Data Analysis: The reduction in radioligand binding after odapipam administration is used to

calculate the percentage of D1 receptor occupancy.
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Odapipam's antagonistic action on the D1 receptor signaling pathway.

Experimental Workflow
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Generalized workflow for an in vitro receptor binding assay.

Conclusion
Odapipam is a well-characterized selective dopamine D1 receptor antagonist in terms of its in

vitro receptor binding profile. The available human data from a Phase 1 PET study provides

valuable information on its ability to occupy central D1 receptors after oral administration and
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highlights potential dose-limiting side effects such as akathisia and nausea. However, a

comprehensive understanding of its preclinical pharmacokinetic and toxicological profile is

hampered by the limited availability of public data, a consequence of its discontinued

development. This guide provides a consolidation of the accessible scientific information on

odapipam, which may be of value to researchers investigating D1 receptor pharmacology or

the history of antipsychotic drug development. Further research would be necessary to fully

elucidate the preclinical safety and disposition of this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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